4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
1,2,4-Triazoles and their derivatives are synthesized through various methods, contributing significantly to fine organic synthesis, agriculture, and pharmaceutical industries. These compounds serve as raw materials for producing high-energy materials, dyes, anti-corrosion additives, and more. Their synthesis plays a crucial role in developing heat-resistant polymers, fluorescent products, and ionic liquids used in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Applications in Agriculture and Medicine
3- and 4-substituted amino-1,2,4-triazoles are prominently used in agriculture for manufacturing various pesticides, including insecticides and fungicides, and in medicine for creating drugs with antimicrobial and anti-ischemic properties. The widespread agricultural use includes plant growth regulators and nitrogen fertilizer nitrification inhibitors. In the medical field, these compounds are the basis for drugs like furazonal and cardiotril, showcasing their versatility and importance in enhancing plant protection and addressing human health concerns (Nazarov et al., 2021).
Pharmaceutical and Biological Significance
The triazine scaffold, as found in 1,2,4-triazines, is significant in medicinal chemistry due to its varied biological activities. Synthetic derivatives of triazine have been prepared and evaluated across a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. This highlights the potential of triazine derivatives, including 4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, as core moieties for future drug development (Verma et al., 2019).
Mechanism of Action
Target of Action
Similar 1,2,4-triazine derivatives have been reported to target cyp1a1 activity .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit the activity of their targets .
Biochemical Pathways
It’s known that 1,2,4-triazine derivatives can influence a broad spectrum of biological activities .
Result of Action
Similar 1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities .
Properties
IUPAC Name |
4-[(dimethylamino)methylamino]-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7/c1-7-4-9-14-13-8(5-11)10(17(9)15-7)12-6-16(2)3/h4,12H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLDHFIVOFYKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=NC(=C2NCN(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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